Lansoprazole sodium is classified as a proton pump inhibitor. It is primarily utilized for treating conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The compound is derived from lansoprazole, which is synthesized through various chemical processes involving specific reagents and conditions.
The synthesis of lansoprazole sodium typically involves the neutralization of lansoprazole free acid with sodium hydroxide or sodium alkoxide in aqueous or non-aqueous solvents. Several methods have been documented:
Through these methods, high yields (up to 96%) and purities (over 99%) can be achieved, making them suitable for pharmaceutical applications.
Lansoprazole sodium has the molecular formula and features a complex structure that includes:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the compound's functional groups and connectivity . Notably, the presence of fluorine atoms contributes to its pharmacological activity.
Lansoprazole sodium undergoes various chemical reactions that are critical for its function as a proton pump inhibitor:
Lansoprazole exerts its therapeutic effects by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system (the proton pump) located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, thereby promoting healing in gastric and duodenal ulcers.
Lansoprazole sodium exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical products.
Lansoprazole sodium is primarily used in clinical settings for:
Additionally, research continues into optimizing its formulations for enhanced bioavailability and patient compliance .
The synthesis of lansoprazole sodium relies critically on the formation of its chiral sulfoxide moiety, which determines its pharmacological activity. Recent innovations focus on titanium-mediated asymmetric oxidation, which significantly improves enantioselectivity and yield. Patent CN106866630B discloses a method using isopropyl titanate(IV) or tert-butyl alcohol titanium with (-)-diethyl tartrate as a chiral modifier. This approach achieves enantiomeric excess (ee) >95% under optimized conditions (60–65°C, 10–15-minute catalyst addition) by ensuring precise complex formation before oxidation [1]. Alternatively, CN112707889A describes a one-pot oxidation system using sodium hypochlorite (10% solution) at -10°C with phase-transfer catalysts like tetrabutylammonium bromide. This method eliminates the need for transition metal catalysts, reducing residual metals in the final product while maintaining sulfide residue levels ≤2.0% and HPLC purity ≥99.9% [7].
Table 1: Comparative Asymmetric Oxidation Methods
Method | Catalyst/Reagent | Temperature | Time | Yield (%) | ee (%) |
---|---|---|---|---|---|
Titanium complex | Diisopropyl tartrate/Ti(iOPr)₄ | 60–65°C | 15 min | 89 | >95 |
Hypochlorite oxidation | NaOCl/TBAB | -10°C | 2 hr | 92 | 99 |
These advances address key limitations of earlier routes, such as vanadium-catalyzed oxidation, which risked metal contamination and required extensive purification [7].
Conversion of lansoprazole free acid to its sodium salt is essential for improving aqueous solubility and solid-state stability. CN1683367A details a pH-controlled crystallization method where lansoprazole free acid is dissolved in ethanol-water (1:3 v/v) and reacted with aqueous NaOH (1.0–1.1 equivalents) at 0–5°C. This yields a high-purity (>99.5%) sodium salt with minimal degradation products [5]. WO2000078729A1 further demonstrates that freeze-drying aqueous solutions of the sodium salt produces an amorphous form with superior dissolution characteristics compared to crystalline counterparts. Stability studies confirm this form maintains chemical integrity for >24 months under accelerated conditions (40°C/75% RH) due to suppressed hydration and oxidation [9].
Table 2: Sodium Salt Formation Methods and Stability Profiles
Derivatization Method | Solvent System | Equivalents NaOH | Form | Storage Stability (40°C/75% RH) |
---|---|---|---|---|
Solution crystallization | Ethanol-water | 1.05 | Crystalline | >99% purity at 12 months |
Freeze-drying | Water | 1.10 | Amorphous | >99% purity at 24 months |
Solvent selection critically impacts lansoprazole sodium’s crystallization efficiency and purity. The one-pot synthesis (CN112707889A) uses water as the primary solvent for both sulfide coupling and oxidation steps, reducing organic solvent consumption by 70% compared to traditional toluene-based systems. This method achieves a total molar yield of 92% while eliminating flammable solvents [7]. For crystallization, ethanol-water mixtures (4:1 v/v) enable optimal polymorph control, yielding needle-like crystals with uniform particle size distribution (D90 <50 μm) [6]. Ternary phase diagrams (ethanol-water-lansoprazole) further identify zones for preferential crystallization of the stable monohydrate form, minimizing solvent-mediated polymorphic transformations during isolation [6].
Table 3: Solvent Systems in Manufacturing Processes
Process Stage | Optimal Solvent | Volume Ratio | Key Advantage |
---|---|---|---|
Sulfide coupling | Water | — | Eliminates organic solvents; simplifies workup |
Oxidation | Water | — | Enables low-temperature control |
Crystallization | Ethanol-water | 4:1 | Controls polymorphism; enhances yield |
Lansoprazole sodium exhibits multiple solid forms, including monohydrate and ethanol solvate, with distinct physicochemical properties. The monohydrate (needle-like crystals) shows superior thermodynamic stability in water-rich environments (ethanol content <40%), while the ethanol solvate (rod-like crystals) dominates at ethanol >60% (Chemical Engineering Science, 2019). Phase transformations are governed by solvent composition and temperature, as demonstrated by ternary phase diagrams at 15–35°C [6]. PXRD analysis reveals characteristic peaks for the monohydrate at 4.1° and 12.3° (2θ), enabling rapid identification during quality control [6]. Patent CN102600088A leverages this by specifying ethanol-water (7:3 v/v) for lyophilized injection formulations, ensuring the pharmaceutically optimal monohydrate form with solubility >5 mg/mL in water [10].
Table 4: Polymorph Characteristics of Lansoprazole Sodium
Form | Morphology | Characteristic PXRD Peaks (2θ) | Solubility in Water (mg/mL) | Stability Domain |
---|---|---|---|---|
Monohydrate | Needle-like | 4.1°, 12.3° | 5.2 | Ethanol <40% |
Ethanol solvate | Rod-like | 6.7°, 10.5° | 3.8 | Ethanol >60% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7